molecular formula C18H21ClN4O B5379512 N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide

Cat. No. B5379512
M. Wt: 344.8 g/mol
InChI Key: RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of JAK1, JAK2, and TYK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses and cell proliferation. By inhibiting JAK activity, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide blocks the downstream signaling of cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including reduced cytokine production, decreased immune cell activation, and inhibition of tumor cell growth. The compound has also been shown to improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis, by reducing inflammation and joint destruction. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potent and selective inhibition of JAK1, JAK2, and TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical studies.

Future Directions

There are several future directions for the development and application of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide. One potential direction is the clinical development of the compound for the treatment of cancer and autoimmune diseases. Another direction is the exploration of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, future studies could focus on the optimization of the synthesis method and the identification of novel analogs with improved pharmacological properties and reduced toxicity.

Synthesis Methods

The synthesis of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 6-methyl-3-pyridinecarboxylic acid chloride. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to yield high purity and high yield of N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide.

Scientific Research Applications

N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. The compound has been shown to inhibit the activity of several protein kinases, including JAK1, JAK2, and TYK2, which play critical roles in the regulation of immune responses and cell proliferation. In preclinical studies, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has demonstrated potent anti-tumor activity in various cancer models, including melanoma, breast cancer, and lung cancer. The compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis. Moreover, N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide has shown promising results in preclinical models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-2-4-16(10-20-13)18(24)22-9-15-6-7-23(12-15)11-14-3-5-17(19)21-8-14/h2-5,8,10,15H,6-7,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKSSBFSCPVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2CCN(C2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.